molecular formula C17H17N3O4S B5792869 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

カタログ番号 B5792869
分子量: 359.4 g/mol
InChIキー: UKIWRLPBBMYFDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor used in cancer therapy. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用機序

The mechanism of action of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves the inhibition of several protein kinases involved in tumor growth and angiogenesis. RAF kinases are a family of serine/threonine protein kinases that play a key role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. VEGFR-2 and PDGFR-β are receptor tyrosine kinases that are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting these protein kinases, 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide blocks tumor growth and angiogenesis, leading to cancer cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide have been extensively studied. The drug has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and in vivo. It has also been shown to reduce tumor size and angiogenesis in animal models of cancer. In clinical trials, 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

実験室実験の利点と制限

The advantages of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide for lab experiments include its well-characterized mechanism of action, its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis, and its extensive preclinical and clinical data. However, the drug also has some limitations, including its relatively low potency compared to other cancer therapies, its potential for off-target effects, and its limited efficacy in certain types of cancer.

将来の方向性

For research on 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide include investigating its potential use in combination with other cancer therapies, identifying biomarkers that can predict response to the drug, and developing more potent and selective inhibitors of the protein kinases targeted by the drug. Other potential future directions include exploring the use of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide in other types of cancer, such as lung cancer and melanoma, and investigating its potential use in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Conclusion
2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide is a small molecule inhibitor used in cancer therapy that has been extensively studied in preclinical and clinical trials. The drug inhibits the activity of several protein kinases involved in tumor growth and angiogenesis and has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma. While the drug has some limitations, it has potential for use in combination with other cancer therapies and in the treatment of other diseases. Future research directions include identifying biomarkers that can predict response to the drug and developing more potent and selective inhibitors of the protein kinases targeted by the drug.

合成法

The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves the reaction of 4-(4-aminophenyl)-2-pyrrolidinone with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzamide to form the final product. The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been optimized to achieve high yields and purity.

科学的研究の応用

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. The drug has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c18-17(22)14-4-1-2-5-15(14)19-25(23,24)13-9-7-12(8-10-13)20-11-3-6-16(20)21/h1-2,4-5,7-10,19H,3,6,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWRLPBBMYFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。